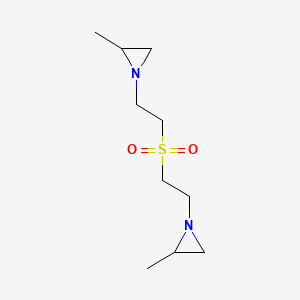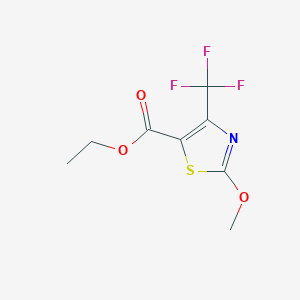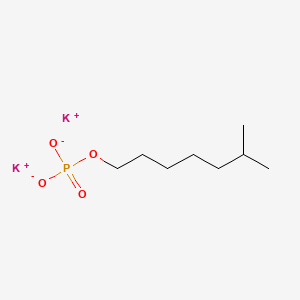
Dipotassium isooctyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium isooctyl phosphate is an organophosphate compound with the chemical formula C8H17O4PK2. It is a potassium salt of isooctyl phosphate and is known for its surfactant properties. This compound is used in various industrial applications, including as an emulsifier, dispersant, and corrosion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium isooctyl phosphate can be synthesized through the esterification of isooctyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Esterification: Isooctyl alcohol reacts with phosphoric acid to form isooctyl phosphate. [ \text{C8H17OH} + \text{H3PO4} \rightarrow \text{C8H17OPO3H2} + \text{H2O} ]
Neutralization: The isooctyl phosphate is then neutralized with potassium hydroxide to form this compound. [ \text{C8H17OPO3H2} + 2\text{KOH} \rightarrow \text{C8H17O4PK2} + 2\text{H2O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and neutralization processes. The reaction is carried out in reactors equipped with temperature and pH control systems. The product is then purified through filtration and drying processes to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dipotassium isooctyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into isooctyl alcohol and phosphoric acid.
Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: The phosphate group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Isooctyl alcohol and phosphoric acid.
Oxidation: Oxidized derivatives of isooctyl phosphate.
Substitution: Substituted phosphate esters.
Scientific Research Applications
Dipotassium isooctyl phosphate has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a dispersant in paints and coatings.
Mechanism of Action
The mechanism of action of dipotassium isooctyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with molecular targets such as lipid membranes, enhancing the solubility and dispersion of hydrophobic compounds. The phosphate group can also participate in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dipotassium phosphate (K2HPO4): An inorganic phosphate salt used as a buffering agent and food additive.
Monopotassium phosphate (KH2PO4): Another inorganic phosphate salt with similar buffering properties.
Tripotassium phosphate (K3PO4): A highly alkaline phosphate salt used in various industrial applications.
Uniqueness
Dipotassium isooctyl phosphate is unique due to its organic nature and surfactant properties, which distinguish it from the purely inorganic phosphate salts. Its ability to act as an emulsifier and dispersant makes it valuable in applications where traditional inorganic phosphates may not be effective.
Properties
CAS No. |
27708-63-0 |
|---|---|
Molecular Formula |
C8H17K2O4P |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
dipotassium;6-methylheptyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-8(2)6-4-3-5-7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
MOJYYOPFOKMPCJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCOP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


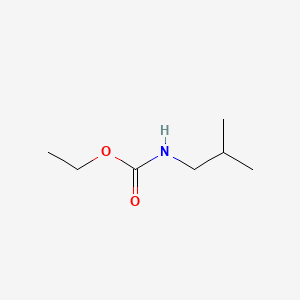
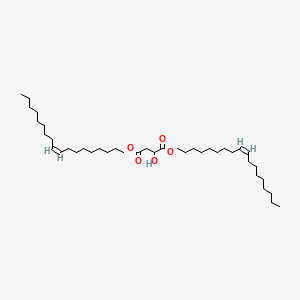
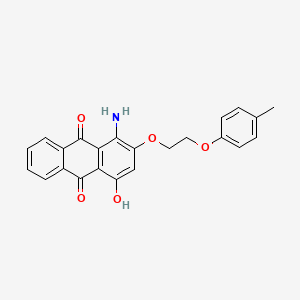
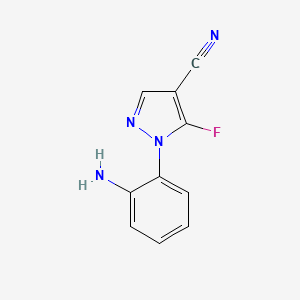
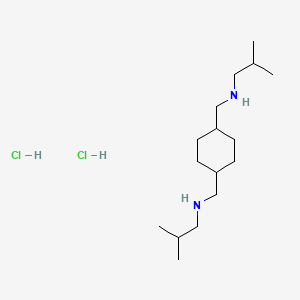
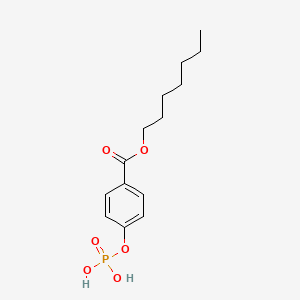
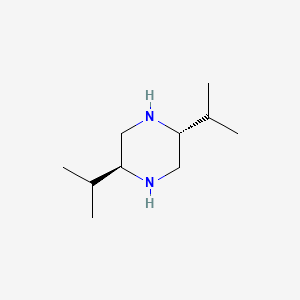
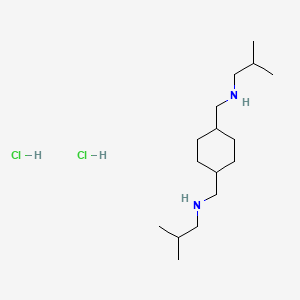
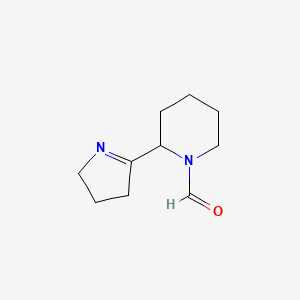


![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
